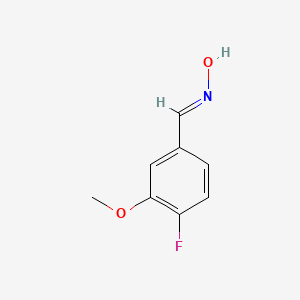

4-Fluoro-3-methoxybenzaldehyde oxime

Description

Significance of Oxime Functionality in Contemporary Organic Synthesis and Chemical Research

The oxime functional group (C=N-OH) is a versatile and highly significant moiety in organic chemistry. numberanalytics.comrsc.org Oximes are readily synthesized through the reaction of aldehydes or ketones with hydroxylamine (B1172632). nih.govnumberanalytics.com This accessibility has established them as crucial intermediates in a wide array of chemical transformations. They can be converted into other important functional groups such as amines, nitriles, and amides, making them valuable building blocks in the synthesis of complex molecules. nih.govresearchgate.net

Beyond their role as synthetic intermediates, oximes are integral to the development of pharmaceuticals and materials. numberanalytics.comnumberanalytics.com For instance, certain cephalosporin (B10832234) antibiotics contain an oxime ether moiety, which enhances their stability against bacterial enzymes. nih.gov The oxime group's ability to act as both a hydrogen bond donor and acceptor contributes to its utility in designing molecules that can interact with biological targets. nih.gov In materials science, oxime derivatives are used in the synthesis of polymers and other advanced materials. numberanalytics.comnumberanalytics.com Furthermore, the oxime functional group is pivotal in supramolecular chemistry and has applications in catalysis and the development of chemical sensors. rsc.org

Overview of Fluorinated and Methoxylated Aromatic Systems in Medicinal and Materials Chemistry

The introduction of fluorine atoms and methoxy (B1213986) groups into aromatic systems is a widely used strategy in drug discovery and materials science to modulate molecular properties. tandfonline.comnih.gov

Fluorinated Aromatic Systems: Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. nih.gov Its small size allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, yet it can drastically change the electronic properties. researchgate.netnih.gov Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This often leads to improved pharmacokinetic profiles of drug candidates. researchgate.net Additionally, the C-F bond can influence the acidity or basicity of nearby functional groups and alter the molecule's conformation and binding affinity to target proteins. tandfonline.comnih.gov The substitution of hydrogen with fluorine on an aromatic ring typically increases lipophilicity, which can enhance membrane permeability and absorption. nih.govnih.gov

Specific Research Focus on 4-Fluoro-3-methoxybenzaldehyde (B144112) Oxime within the Context of Advanced Chemical Synthesis and Characterization

While extensive research into the broad classes of benzaldoximes exists, the specific compound 4-Fluoro-3-methoxybenzaldehyde oxime is primarily understood through the synthesis and properties of its constituent parts and related structures. The study of this molecule is driven by the combined electronic effects of the fluoro and methoxy groups on the benzaldehyde (B42025) oxime framework.

The synthesis of this compound would typically proceed via the reaction of its parent aldehyde, 4-Fluoro-3-methoxybenzaldehyde, with hydroxylamine or one of its salts. ontosight.ai This is a standard and well-established method for the formation of oximes. nih.gov

The precursor, 4-Fluoro-3-methoxybenzaldehyde, is a known chemical building block. nih.govsigmaaldrich.com Its properties are well-documented, providing a solid foundation for its conversion to the corresponding oxime.

Table 1: Physicochemical Properties of 4-Fluoro-3-methoxybenzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 128495-46-5 |

| Melting Point | 58-62 °C |

| IUPAC Name | 4-fluoro-3-methoxybenzaldehyde |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

Interactive Data Table:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 128495-46-5 |

| Melting Point | 58-62 °C |

| IUPAC Name | 4-fluoro-3-methoxybenzaldehyde |

The research interest in this specific oxime lies in its potential as an intermediate for synthesizing more complex molecules, particularly for applications in medicinal chemistry and agrochemicals, where fluorinated and methoxylated benzaldoxime (B1666162) derivatives have shown promise. nih.govgoogle.com The combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group at specific positions on the benzene (B151609) ring creates a unique electronic environment that can influence the reactivity and biological activity of any subsequent molecules synthesized from it.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 4-Fluoro-3-methoxybenzaldehyde |

| Cefotaxime |

| Pralidoxime |

| Obidoxime |

| HI-6 |

| Trimedoxime |

| Methoxime |

| Vanillin |

| 4-Difluoromethoxy-3-methoxybenzaldehyde oxime |

| 4-fluoro-3-methoxy-5-methylbenzaldehyde oxime |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluoro-3-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8-4-6(5-10-11)2-3-7(8)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHXITUOVSGYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289711 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-52-3 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 4 Fluoro 3 Methoxybenzaldehyde Oxime

E/Z Isomerism in Aldoximes

The reaction between an aldehyde, like 4-Fluoro-3-methoxybenzaldehyde (B144112), and hydroxylamine (B1172632) leads to the formation of an aldoxime. Due to the restricted rotation around the C=N double bond, two geometric isomers can be formed: the E (entgegen) isomer and the Z (zusammen) isomer. In aldoximes, the E isomer has the hydroxyl group (-OH) on the opposite side of the hydrogen atom of the imine carbon, while the Z isomer has these groups on the same side. The formation of these isomers is a critical aspect of the compound's chemistry, as different isomers can exhibit distinct physical properties and biological activities. researchgate.net Classical synthesis methods for aldoximes typically result in a mixture of both E and Z geometric isomers, with ratios varying from 85:15 to 1:1. researchgate.net

The ratio of E to Z isomers produced during the synthesis of an aldoxime is not arbitrary; it is influenced by a combination of steric and electronic factors related to the substituents on the aromatic ring, as well as the specific reaction conditions employed.

Steric Effects: The spatial arrangement and bulk of the substituents near the C=N bond can favor the formation of the sterically less hindered isomer. Generally, the E isomer of aromatic aldoximes is thermodynamically more stable due to the larger distance between the bulky aromatic ring and the hydroxyl group. For 4-Fluoro-3-methoxybenzaldehyde oxime, the fluorine atom at position 4 and the methoxy (B1213986) group at position 3 are not adjacent to the oxime group and thus exert a less direct steric influence compared to ortho substituents. However, their electronic properties play a more significant role.

Electronic Effects: The electronic nature of the substituents on the benzaldehyde (B42025) ring can influence the stability of the transition state leading to each isomer. The fluorine atom at the para position is an electron-withdrawing group via its inductive effect, while the methoxy group at the meta position is also primarily electron-withdrawing inductively, with a weaker resonance effect from this position. These electronic influences can affect the electron density around the C=N bond and the relative stabilities of the E and Z isomers. For instance, studies on substituted benzaldehydes have shown that electron-donating groups can impact the isomerization process under acidic conditions. researchgate.net

Reaction Conditions:

Temperature: Temperature is a critical factor in determining the isomer ratio, as it can affect the position of the equilibrium between the E and Z forms. researchgate.net Heating a mixture of isomers can often lead to enrichment of the more thermodynamically stable E isomer.

pH (Acidity/Basicity): The reaction is typically catalyzed by either acid or base. Acidic conditions can promote the interconversion of isomers by protonating the oxime nitrogen, which facilitates rotation around the C=N bond through a tetrahedral intermediate. researchgate.net The final ratio can be dependent on the equilibrium established under these conditions.

Catalysts: The choice of catalyst can direct the stereochemical outcome. For example, the use of CuSO₄ and K₂CO₃ has been reported to facilitate the highly stereoselective conversion of aldehydes to their corresponding oximes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and quantification of E and Z oxime isomers. The different spatial arrangement of the hydroxyl group relative to the aromatic ring in the two isomers results in distinct chemical shifts for the protons on and near the C=N bond.

¹H NMR Spectroscopy: The most significant indicator in the ¹H NMR spectrum for distinguishing between E and Z aldoxime isomers is often the chemical shift of the aldehydic proton (CH=N). The proximity of the hydroxyl group to this proton in one isomer compared to the other leads to a noticeable difference in their resonance frequencies. Similarly, the protons on the aromatic ring, particularly the one ortho to the oxime group, will experience different magnetic environments and thus exhibit different chemical shifts.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH=N | 8.11 | s | - |

| Aromatic (ortho to CH=N) | 7.52 | d | 8.7 |

| Aromatic (meta to CH=N) | 6.91 | d | 8.7 |

| -OCH₃ | 3.84 | s | - |

| -OH | Variable | s (broad) | - |

| Data obtained in CDCl₃. rsc.org |

In a mixture of E and Z isomers, two distinct sets of signals would be observed for the CH=N and aromatic protons. The E-isomer typically shows the aminothiazole proton at a downfield shift compared to the Z-isomer in certain cephalosporins, a principle that can be extended to other oximes where intramolecular interactions differ between isomers. tsijournals.com

Quantification: The relative ratio of the E and Z isomers in a mixture can be determined by comparing the integration values of well-resolved, characteristic signals for each isomer in the ¹H NMR spectrum. tsijournals.com For instance, the ratio of the integrals of the CH=N proton signals for the E and Z forms would directly correspond to their molar ratio in the sample.

Stereoselective Synthesis Strategies and Control of Isomer Formation

Achieving control over the stereochemical outcome of the oximation reaction is a significant goal in synthetic chemistry. Several strategies have been developed to selectively synthesize either the E or Z isomer.

Catalyst-Controlled Synthesis: Certain catalysts can promote the formation of a specific isomer. For example, the use of copper sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been shown to catalyze the highly stereoselective conversion of aldehydes into their corresponding oximes under mild conditions. researchgate.net

pH Control: As the interconversion between isomers can be acid-catalyzed, carefully controlling the pH of the reaction medium can influence the final isomeric ratio. Neutral or slightly basic conditions may favor the kinetic product, while acidic conditions can lead to the thermodynamically more stable isomer through equilibration.

Solvent-Free and Microwave-Assisted Synthesis: Modern synthetic methods can also offer stereoselectivity. Microwave-assisted synthesis, for instance, has been employed for the rapid and efficient production of benzaldehyde oxime compounds, sometimes with high selectivity. aobchem.com

Photochemical Isomerization: Light can be used to convert the more stable E isomer into the less stable Z isomer. Photoisomerization, often proceeding through a triplet excited state, provides a valuable method for accessing the Z isomer, which may be difficult to obtain through traditional thermal methods. google.com

Separation of Isomers: When a mixture of isomers is formed, they can often be separated by physical methods such as column chromatography or recrystallization, owing to their different physical properties (e.g., polarity, crystal packing). researchgate.net A reported method for ketoximes involves treating an isomeric mixture with an anhydrous acid to selectively precipitate the hydrochloride salt of the E isomer, which can then be neutralized to yield the pure E-oxime.

Configurational Stability and Interconversion Dynamics of Oxime Isomers

Unlike imines, which often interconvert rapidly at room temperature, the C=N double bond in oximes has a significantly higher barrier to rotation. This makes the E and Z isomers configurationally stable under normal conditions, allowing for their separation and isolation.

The interconversion (isomerization) between E and Z forms does not typically occur spontaneously at room temperature. The process requires an input of energy to overcome the activation barrier for rotation around the C=N bond or an alternative lower-energy pathway.

Mechanisms of Interconversion:

Thermal Isomerization: Heating a sample of one isomer can provide sufficient energy to induce conversion to the other, typically leading to a thermodynamic equilibrium mixture that favors the more stable isomer. researchgate.net

Acid-Catalyzed Isomerization: In the presence of a strong acid, the oxime nitrogen is protonated. This facilitates the addition of a nucleophile (like water) to form a tetrahedral intermediate. Rotation around the now single C-N bond is facile, and subsequent elimination of the nucleophile can lead to the formation of the other isomer. researchgate.net

Photochemical Isomerization: Absorption of light can promote the oxime to an excited state where the barrier to C=N bond rotation is significantly lower, enabling efficient isomerization. google.com This method is particularly useful for populating the less stable Z isomer.

The kinetic and thermodynamic parameters for the interconversion of p-methoxybenzaldehyde oximes have been studied, confirming that isomerization and hydrolysis in acidic solutions proceed through a common tetrahedral intermediate. researchgate.net For these neutral oximes, the equilibrium constant KT = [E]/[Z] was found to be 8, indicating a strong preference for the E isomer at equilibrium. researchgate.net This preference is expected to be similar for this compound, favoring the thermodynamically more stable E configuration.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Isomeric Distribution Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-Fluoro-3-methoxybenzaldehyde (B144112) oxime, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the oxime proton, and the aldehydic proton of the oxime.

The presence of the oxime functional group introduces the possibility of (E) and (Z) isomers, which are often distinguishable by ¹H NMR. The chemical shift of the proton attached to the C=N bond (the oxime proton) is particularly sensitive to the stereochemistry. Typically, one isomer will be thermodynamically more stable and thus more abundant. The integration of the signals corresponding to each isomer can be used to determine their relative ratio in a sample.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Aromatic H (H-2) | 7.2 - 7.4 | d | ~2 Hz | Doublet due to coupling with H-6. |

| Aromatic H (H-5) | 7.0 - 7.2 | t | ~8-9 Hz | Triplet (or doublet of doublets) due to coupling with H-6 and fluorine. |

| Aromatic H (H-6) | 7.3 - 7.5 | dd | ~8-9 Hz, ~2 Hz | Doublet of doublets due to coupling with H-5 and H-2. |

| Methoxy (-OCH₃) | ~3.9 | s | - | A singlet representing the three equivalent protons of the methoxy group. |

| Oxime (-CH=NOH) | 8.1 - 8.3 (E-isomer) | s | - | The chemical shift can vary between the (E) and (Z) isomers. The (E)-isomer is often observed at a slightly downfield position. |

| Oxime (-NOH) | 10.0 - 11.5 | s (broad) | - | The hydroxyl proton of the oxime group, often appears as a broad singlet and its position can be concentration and solvent dependent. Exchangeable with D₂O. |

Note: Predicted values are based on analysis of similar compounds such as 4-fluorobenzaldehyde (B137897) oxime and various methoxybenzaldehyde oximes.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in 4-Fluoro-3-methoxybenzaldehyde oxime will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative atoms like fluorine and oxygen causing a downfield shift.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=N (Oxime) | 145 - 155 | The carbon of the imine group, typically found in this region. |

| C-F (Aromatic) | 150 - 160 (d, ¹JCF ~240-250 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant. |

| C-O (Aromatic) | 145 - 155 | The carbon attached to the methoxy group. |

| Quaternary Aromatic C | 125 - 135 | The aromatic carbon to which the oxime group is attached. |

| Aromatic CH | 110 - 130 | Signals for the protonated aromatic carbons. The carbon ortho to the fluorine may show a smaller C-F coupling. |

| Methoxy (-OCH₃) | 55 - 60 | The carbon of the methoxy group. |

Note: Predicted values are based on analysis of similar compounds. The presence of both fluoro and methoxy substituents will influence the precise chemical shifts. researchgate.netrsc.org

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides fundamental information, 2D NMR techniques are invaluable for complex structural assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the molecule, for example, by showing correlations from the methoxy protons to the aromatic C-3, and from the aromatic protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining the stereochemistry of the oxime. For instance, a NOE correlation between the oxime proton (-CH=NOH) and the aromatic proton at C-2 would provide strong evidence for the (E)-isomer.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=N, O-H stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H group of the oxime, the C=N double bond, the C-O bonds of the methoxy group, and the C-F bond, as well as vibrations associated with the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Oxime) | 3100 - 3600 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic -OCH₃) | 2850 - 3000 | Medium |

| C=N (Oxime) | 1620 - 1680 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Aryl ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong | |

| C-F (Aryl fluoride) | 1100 - 1250 | Strong |

| N-O (Oxime) | 930 - 960 | Medium |

Note: The precise positions of the peaks can be influenced by the electronic effects of the substituents and potential hydrogen bonding in the solid state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, DART-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈FNO₂), the expected monoisotopic mass is approximately 169.0539 g/mol . High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for benzaldehyde (B42025) oximes include the loss of small neutral molecules such as H₂O, NO, and CHO. The presence of the fluoro and methoxy substituents would also influence the fragmentation, potentially leading to the loss of CH₃ or the entire methoxy group.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M]+• | ~169.05 | Molecular ion peak. |

| [M-OH]+ | ~152.05 | Loss of a hydroxyl radical. |

| [M-H₂O]+• | ~151.04 | Loss of water. |

| [M-NO]+• | ~139.06 | Loss of nitric oxide. |

| [M-CH₃O]+ | ~138.04 | Loss of a methoxy radical. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles.

This technique would unequivocally establish the stereochemistry of the oxime as either (E) or (Z) in the solid state. Furthermore, it would reveal the conformation of the molecule, including the orientation of the methoxy group relative to the aromatic ring, and provide insights into the intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which govern the crystal packing.

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible databases. Such a study would be a valuable contribution to the chemical literature.

Advanced Spectroscopic Techniques Applied to Oxime Derivatives (e.g., FT-Raman)

Detailed vibrational analyses, often supported by Density Functional Theory (DFT) calculations, have been performed on a variety of substituted benzaldehyde oximes and related benzaldehyde derivatives. acadpubl.euresearchgate.netnih.gov These studies provide a robust framework for assigning the characteristic vibrational frequencies of the key functional moieties present in this compound: the oxime group (-CH=N-OH), the substituted benzene (B151609) ring, the methoxy group (-OCH₃), and the carbon-fluorine bond (C-F).

Expected Vibrational Modes and Their Assignments

The FT-Raman spectrum of this compound is anticipated to exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its constituent parts. By comparing with data from similar molecules, such as m-nitrobenzaldehyde oxime and 3-chloro-4-methoxybenzaldehyde, a detailed prediction of the vibrational assignments can be made. researchgate.netnih.gov

Oxime Group Vibrations: The oxime functionality is characterized by several key vibrational modes. The C=N stretching vibration is a prominent feature and is typically observed in the 1610-1680 cm⁻¹ region. The N-O stretching vibration is expected to appear in the 930-960 cm⁻¹ range. The O-H stretching vibration of the oxime group gives rise to a broad band in the FT-IR spectrum, often in the 3100-3300 cm⁻¹ region, and its corresponding Raman signal can sometimes be weak. The in-plane and out-of-plane bending vibrations of the O-H group are also characteristic.

Benzene Ring Vibrations: The substituted benzene ring will produce a number of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically result in a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the ring. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

Methoxy and Fluoro Group Vibrations: The methoxy group will introduce characteristic vibrations, including the symmetric and asymmetric C-H stretching of the methyl group, typically found in the 2800-3000 cm⁻¹ range. The C-O stretching vibration of the methoxy group is also a key marker. The C-F stretching vibration is expected to be a strong band, typically in the 1000-1200 cm⁻¹ region, though its exact position can be influenced by the electronic environment.

A summary of the expected key vibrational modes for this compound, based on the analysis of related compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretching | 3100 - 3300 | Oxime |

| Aromatic C-H Stretching | 3000 - 3100 | Benzene Ring |

| Asymmetric CH₃ Stretching | ~2950 | Methoxy |

| Symmetric CH₃ Stretching | ~2850 | Methoxy |

| C=N Stretching | 1610 - 1680 | Oxime |

| Aromatic C=C Stretching | 1400 - 1600 | Benzene Ring |

| CH₃ Bending | 1430 - 1470 | Methoxy |

| C-F Stretching | 1000 - 1200 | Fluoro |

| N-O Stretching | 930 - 960 | Oxime |

| C-O Stretching | 1000 - 1250 | Methoxy |

| Aromatic C-H In-Plane Bending | 1000 - 1300 | Benzene Ring |

| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Benzene Ring |

Interactive Data Table of Expected Vibrational Modes

The precise wavenumbers and intensities of these bands in the FT-Raman spectrum of this compound would be influenced by factors such as the molecule's conformation, intermolecular interactions in the solid state, and the electronic effects of the substituents on the benzene ring. A definitive analysis would necessitate experimental measurement and could be further enhanced by computational modeling to provide a complete assignment of the vibrational modes.

Chemical Reactivity and Derivatization Pathways

Transformations of the Oxime Functionality

The carbon-nitrogen double bond and the hydroxyl group of the oxime moiety are key sites for a variety of synthetic operations, including reduction, oxidation, and rearrangement reactions.

The conversion of the oxime group to a primary amine is a fundamental transformation in organic synthesis, providing a two-step method for the reductive amination of the parent aldehyde. This can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: This is a widely used method for reducing oximes to primary amines. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst such as Platinum(IV) oxide (PtO₂, Adam's catalyst), Palladium on carbon (Pd/C), or Raney Nickel. nih.gov The process is generally efficient, though over-reduction leading to secondary amine formation can sometimes occur. For 4-Fluoro-3-methoxybenzaldehyde (B144112) oxime, this reaction would yield (4-Fluoro-3-methoxyphenyl)methanamine.

Sodium Borohydride (NaBH₄): While sodium borohydride alone is generally ineffective for reducing oximes, its reactivity can be significantly enhanced by the addition of various additives. scispace.com These modified NaBH₄ systems offer milder and often more selective alternatives to catalytic hydrogenation or more reactive hydrides like lithium aluminum hydride. The choice of additive can influence the reaction's outcome and efficiency. For instance, combining NaBH₄ with transition metal salts like copper(II) sulfate (B86663) or zirconium(IV) chloride creates highly effective reducing agents capable of converting oximes to primary amines in high yields. scispace.comshirazu.ac.ir

| Reagent System | Typical Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| H₂ / Pd-C | Ethanol (B145695) / Methanol (B129727) | Room Temperature to Mild Heating, H₂ pressure | Standard, effective method; potential for over-reduction. | |

| NaBH₄ / CuSO₄ | Methanol | Reflux | Inexpensive and convenient; may produce secondary amines. | |

| NaBH₄ / ZrCl₄ / Al₂O₃ | Solvent-free | Room Temperature | Rapid (minutes) and high-yielding. | scispace.com |

| NaBH₄ / Iodine | Tetrahydrofuran | Reflux | Effective for O-acyl oximes, avoids handling diborane. | tandfonline.com |

| Stannous Chloride (SnCl₂) | Ethanol | Reflux | Low-cost, efficient one-pot method from aldehydes. | derpharmachemica.com |

The oxidation of aldoximes, such as 4-Fluoro-3-methoxybenzaldehyde oxime, provides a direct route to the corresponding nitriles. This dehydration reaction can be accomplished using a wide array of reagents under mild conditions. nih.govorganic-chemistry.org The resulting 4-Fluoro-3-methoxybenzonitrile (B1333802) is a valuable synthetic intermediate.

Common methods for this transformation include the use of:

Hypervalent Iodine Reagents: Reagents like iodobenzene diacetate (IBD) can efficiently oxidize aldoximes to nitrile oxides, which can then be converted to nitriles. organic-chemistry.org

Phosphonium-Based Reagents: 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a mild and effective method for converting aldoximes to nitriles. nih.gov

Sulfonyl Chlorides: Treating an aldoxime with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine can lead to the formation of the corresponding nitrile. viirj.org

| Reagent System | Typical Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iodobenzene diacetate (IBD) / TFA (cat.) | Methanol | Room Temperature | Efficiently generates nitrile oxides as intermediates. | organic-chemistry.org |

| BOP / DBU | CH₂Cl₂ | Room Temperature | Mild conditions, high yields. | nih.gov |

| p-Toluenesulfonyl chloride / Et₃N | CH₂Cl₂ | Room Temperature to Reflux | Common and effective method. | viirj.org |

| Oxalyl chloride / DMSO (cat.) / Et₃N | Not specified | Room Temperature | Rapid reaction (1h) with broad applicability. | organic-chemistry.org |

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, that converts them into amides or nitriles. wikipedia.orgorganic-chemistry.org For aldoximes like this compound, the reaction results in the formation of a nitrile through a formal dehydration process, which is mechanistically distinct from direct oxidation. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid (e.g., H₂SO₄, PCl₅). wikipedia.orgalfa-chemistry.com This is followed by a rearrangement where the hydrogen atom anti to the leaving group migrates to the nitrogen, leading to the formation of the nitrile. masterorganicchemistry.com

In addition to the Beckmann rearrangement, oximes can undergo other fragmentation reactions, particularly under mass spectrometry conditions. One notable pathway is the McLafferty rearrangement, which is a key fragmentation process for odd-electron positive ions of oximes that possess an accessible γ-hydrogen atom. nih.govnih.gov This process involves the transfer of a hydrogen atom to the oxime moiety, followed by cleavage of the α,β-bond, providing structural information during analysis. nih.gov

Recent advancements in dynamic covalent chemistry have highlighted the utility of oxime exchange reactions. Oxime metathesis, an acid-catalyzed dynamic exchange, has emerged as a versatile tool for creating Covalent Adaptable Networks (CANs). rsc.orgsemanticscholar.orgresearchgate.net These materials possess dynamic covalent bonds that can be cleaved and reformed, allowing for reprocessing and self-healing properties. researchgate.net

In this context, this compound could serve as a monomeric unit. The reaction involves the reversible exchange between an oxime and an aldehyde or another oxime under acidic conditions. researchgate.net The kinetics of this exchange can be tuned by the electronic nature of the substituents on the aromatic ring. semanticscholar.orgresearchgate.net The incorporation of oxime functionalities into polymer backbones allows for the fabrication of dynamic materials that can be reprocessed while maintaining their structural integrity. rsc.orgresearchgate.net

Reactions Involving Aromatic Substituents

The aromatic ring of this compound is substituted with groups that can participate in or influence further chemical reactions.

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr). The SₙAr mechanism is generally favored on aryl halides that contain strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the oxime group (derived from the electron-withdrawing aldehyde) is positioned ortho to the fluorine atom, thereby activating the C-F bond towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the negative charge is delocalized over the aromatic ring and the electron-withdrawing oxime group. Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. libretexts.org Recent studies suggest that some SₙAr reactions may also proceed through a concerted mechanism, depending on the specific reactants and conditions. nih.gov This reactivity allows for the introduction of a wide range of nucleophiles (e.g., alkoxides, amines, thiols) at the C4 position, displacing the fluorine atom. For example, reaction with a phenoxide would yield a 3-methoxy-4-phenoxybenzaldehyde oxime derivative. cymitquimica.com

Formation of Complex Molecular Architectures and Heterocycles

The oxime functionality of this compound is a gateway to the construction of various heterocyclic systems and complex molecular frameworks.

The oxime group can be readily oxidized in situ to a nitrile oxide, a highly reactive 1,3-dipole. This nitrile oxide can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocycles like isoxazolines and isoxazoles, respectively nih.govnih.gov. This is a powerful method for constructing these heterocycles with high regioselectivity scispace.com.

The general transformation can be represented as follows:

Oxidation of the oxime: The aldoxime is treated with an oxidizing agent, such as sodium hypochlorite (bleach) or a hypervalent iodine compound, to generate the corresponding nitrile oxide intermediate nih.govmdpi.com.

[3+2] Cycloaddition: The in situ generated nitrile oxide rapidly reacts with a suitable alkene or alkyne to form the isoxazoline or isoxazole (B147169) ring.

Intramolecular versions of this reaction are also possible, where the alkene or alkyne is tethered to the starting oxime, leading to the formation of fused ring systems nih.govmdpi.com. The reaction conditions are generally mild, making this a versatile method for the synthesis of a wide range of substituted isoxazoles and isoxazolines scispace.com.

| Reactant | Product |

| Alkene | Isoxazoline |

| Alkyne | Isoxazole |

The oxime group can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. The nitrogen atom of the oxime can coordinate to the metal center, bringing it in close proximity to the ortho C-H bond of the aromatic ring, leading to its selective activation. This strategy has been successfully employed using catalysts based on rhodium(III) and iridium(III) acs.orgrsc.orgnih.gov.

These C-H activation events can be followed by annulation with various coupling partners, such as alkynes or alkenes, to construct fused polycyclic systems. For example, Rh(III)-catalyzed double C-H activation of aldehyde hydrazones has been used to synthesize functionalized 1H-indazoles nih.gov. While this example uses a hydrazone, the principle of using a nitrogen-containing directing group is analogous. Similarly, Ir(III) catalysis has been used for the C-H alkynylation of arenes with chelation assistance nih.gov. The oxime group of this compound can thus direct the functionalization of the C-H bond at the 2-position of the benzene (B151609) ring.

The general steps involved are:

Coordination: The oxime nitrogen coordinates to the metal catalyst (e.g., Rh(III) or Ir(III)).

C-H Activation: The metal center selectively cleaves the ortho C-H bond.

Insertion and Reductive Elimination: The coupling partner (e.g., an alkyne) inserts into the metal-carbon bond, followed by reductive elimination to form the final product and regenerate the catalyst.

The hydroxyl group of the oxime is nucleophilic and can be readily converted into oxime ethers and esters.

Oxime ethers are typically synthesized by reacting the oxime with an alkyl halide in the presence of a base . The base deprotonates the oxime hydroxyl group, forming an oximate anion, which then acts as a nucleophile to displace the halide from the alkyl halide. Common bases used include potassium carbonate or sodium hydroxide (B78521) rsc.org.

Oxime esters are valuable synthetic intermediates and can be prepared by the esterification of the oxime with carboxylic acids, acyl chlorides, or anhydrides researchgate.net. Visible-light-mediated three-component reactions of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters have also been developed for the efficient synthesis of oxime esters under mild conditions nih.gov.

The table below outlines the synthesis of oxime ethers and esters:

| Derivative | Reagents |

| Oxime Ether | Alkyl halide, Base (e.g., K₂CO₃) |

| Oxime Ester | Acyl chloride or anhydride, Base |

| Oxime Ester | Carboxylic acid, Coupling agent (e.g., DCC) |

| Oxime Ester (Photocatalytic) | Aldehyde, Aniline, NHPI ester, Eosin Y |

The presence of multiple reactive sites in this compound—the oxime, the aromatic ring, and the methoxy (B1213986) group—allows for selective derivatization by careful choice of reaction conditions.

Oxime vs. Aromatic Ring: The oxime group is generally more nucleophilic than the aromatic ring. Therefore, reactions with electrophiles will preferentially occur at the oxime oxygen under basic conditions. C-H activation at the aromatic ring, as discussed in section 5.3.2, requires specific metal catalysts and directing group coordination, allowing for selective functionalization of the ring without affecting the oxime.

Oxime vs. Methoxy Group: The methoxy group is relatively inert under many conditions that modify the oxime group. For instance, the formation of oxime ethers and esters can be achieved without affecting the methoxy group. Conversely, the harsh conditions required for demethylation of the methoxy group would likely also affect the oxime. Therefore, if derivatization of the methoxy group is desired, it is often performed on the parent aldehyde before the introduction of the oxime.

By exploiting the different reactivities of these functional groups, a chemist can selectively modify one part of the molecule while leaving the others intact, enabling the synthesis of a wide array of complex derivatives.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction pathways with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For analogous compounds like 4-methoxy-benzaldehyde oxime, DFT calculations (at the B3LYP/6-311++G(d,p) level) have been used to determine these values. tandfonline.com The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atom (-F) in 4-Fluoro-3-methoxybenzaldehyde (B144112) oxime would influence its electronic properties. The methoxy group would raise the HOMO energy, while the fluorine atom would lower both HOMO and LUMO energies. The interplay of these substituents dictates the final orbital energies and the reactivity of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). For this oxime, the oxygen and nitrogen atoms of the oxime group would be regions of high electron density (red/yellow), while the hydroxyl proton would be a region of positive potential (blue).

Below is a representative table of electronic properties, modeled after data for similar compounds, that could be generated for 4-Fluoro-3-methoxybenzaldehyde oxime through DFT calculations.

| Property | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.2 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.1 D |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

DFT calculations are a reliable method for predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds. rsc.orgnih.gov

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. researchgate.net The computed frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the O-H stretch, C=N stretch of the oxime, C-F stretch, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with experimental Fourier-transform infrared (FTIR) and Raman spectra allows for precise assignment of the observed bands. For fluorine attached to an aromatic ring, the C-F stretching vibration is typically expected in the 1270–1100 cm⁻¹ region. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the shielding for a reference compound (like tetramethylsilane, TMS) and the target molecule, the chemical shifts can be predicted with high accuracy. rsc.orgnih.gov This is particularly useful for assigning complex spectra and distinguishing between isomers.

A table of predicted vibrational frequencies for key functional groups is presented below as an example of DFT output.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| O-H Stretch | -OH (oxime) | ~3450 |

| C-H Stretch | Aromatic C-H | ~3100 |

| C=N Stretch | C=N-OH (oxime) | ~1650 |

| C=C Stretch | Aromatic Ring | ~1600, ~1510 |

| C-F Stretch | Aromatic C-F | ~1250 |

| C-O Stretch | Ar-O-CH₃ | ~1220 |

| N-O Stretch | =N-O- | ~950 |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

The oxime functional group can exist as two geometric isomers, syn (Z) and anti (E), which can have different stabilities and reactivities. Furthermore, rotation around single bonds, such as the C-C bond connecting the aldehyde group to the ring or the C-O bond of the methoxy group, gives rise to different conformers.

DFT can be used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles to identify the most stable conformers (energy minima). tandfonline.com For aldoximes, the relative stability of the syn and anti isomers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.govresearchgate.net Computational studies on similar oximes have shown that solvent effects can play a crucial role; for instance, specific solvation by a solvent like DMSO can stabilize one isomer over another through intermolecular hydrogen bonding. nih.gov The calculations would reveal the global minimum energy structure of this compound and the energy barriers for interconversion between different conformers and isomers.

Mechanistic Pathway Elucidation

Computational chemistry is essential for mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This provides a molecular-level understanding that is often inaccessible through experimental means alone.

Oxime Formation: The formation of an oxime from an aldehyde and hydroxylamine (B1172632) proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com DFT calculations can model this process by:

Locating the transition state for the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.

Mapping the proton transfer steps that lead to a carbinolamine intermediate.

Calculating the energy barrier for the final dehydration step to form the C=N double bond.

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, to form amides or, in the case of aldoximes, nitriles. organic-chemistry.orgwikipedia.org The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group, leading to a nitrilium ion intermediate. wikipedia.org

Transition state analysis using DFT can precisely characterize the key rearrangement step. A computational study on the rearrangement of acetone (B3395972) oxime found that in the transition state, the migrating group moves to the nitrogen as the N-O bond breaks, a process facilitated by the stabilization of the leaving group by solvent molecules. wikipedia.org For this compound, the migrating group would be the aryl ring, leading to the formation of a nitrilium ion, which upon hydrolysis would yield 4-fluoro-3-methoxybenzamide. Alternatively, direct elimination can lead to 4-fluoro-3-methoxybenzonitrile (B1333802). masterorganicchemistry.com

Catalysts and solvents can dramatically alter reaction rates and selectivity, and computational models are crucial for understanding their roles.

Catalysts: In the Beckmann rearrangement, acid catalysts protonate the oxime's hydroxyl group, lowering the activation energy for the rearrangement. organic-chemistry.orgwikipedia.org DFT studies can model this by including one or more acid molecules (e.g., H₂SO₄) or a protonated solvent molecule (e.g., H₃O⁺) in the calculation. This allows for the quantification of how the catalyst stabilizes the transition state and facilitates the departure of the leaving group. Computational studies have also explored alternative reaction pathways, such as bimolecular reactions between two protonated oxime molecules, which can lead to byproducts and catalyst deactivation. unive.it

Solvents: Solvents influence reactions by stabilizing charged intermediates and transition states. researchgate.net The effect of the solvent can be modeled computationally using either explicit or implicit methods. Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is useful for understanding bulk electrostatic effects. researchgate.net Explicit models, where individual solvent molecules are included in the calculation, can reveal specific interactions like hydrogen bonding between the solvent and the reacting species, which can be critical for accurately describing the reaction mechanism. wikipedia.org For reactions involving charged intermediates like the nitrilium ion in the Beckmann rearrangement, polar solvents are expected to significantly stabilize the transition state, thereby accelerating the reaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a computational lens to examine the behavior of this compound at an atomic level. These methods can predict its structural and electronic properties, which in turn govern its reactivity.

The conformational landscape of this compound is primarily defined by the rotational barriers around the C(aryl)-C(oxime) and C(aryl)-O(methoxy) single bonds, as well as the configuration of the oxime group (E or Z).

Computational studies on substituted benzaldehydes and anilines have shown that substituents on the phenyl ring can significantly influence the rotational barriers. ugm.ac.idresearchgate.netdoaj.org For this compound, the presence of the fluorine atom at the 4-position and the methoxy group at the 3-position would create a specific electronic environment that affects the conjugation between the phenyl ring and the oxime moiety.

The relative stability of the E and Z isomers is a critical aspect of the conformational landscape. The energy difference between these isomers can be calculated using quantum mechanical methods. nih.gov Furthermore, intramolecular hydrogen bonding between the oxime's hydroxyl group and the oxygen atom of the methoxy group is possible, which would stabilize certain conformations. The likelihood of such an interaction would depend on the relative orientation of these groups, which can be explored through computational scans of the relevant dihedral angles. Studies on fluorinated piperidine (B6355638) derivatives highlight the importance of various non-covalent interactions, including charge-dipole and hyperconjugation, in determining conformational preferences. researchgate.net

The following table summarizes computed rotational energy barriers for related substituted aromatic compounds, providing an indication of the energetic considerations for conformational changes in this compound.

| Compound | Rotational Bond | Computational Method | Calculated Rotational Barrier (kJ/mol) |

| Halogenated Phenols | C-O | B3LYP/6-311+G(d,p) | Varies with substitution pattern nih.gov |

| N-Benzhydrylformamides | C-N (amide) | M06-2X | ~81.6 mdpi.com |

| Para-substituted Anilines | Phenyl-NH₂ | wB97X-D/6-31G** | Dependent on substituent electronic effects ugm.ac.id |

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations.

Reactivity towards Nucleophiles: The carbon atom of the C=N bond in the oxime is electrophilic and susceptible to nucleophilic attack. The reactivity of this center is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group will modulate the electron density at the oximino carbon. Molecular orbital calculations, such as mapping the electrostatic potential, can identify the most likely sites for nucleophilic attack. researchgate.net

Selectivity in Reactions: In reactions where multiple products can be formed, computational chemistry can predict the most likely outcome by calculating the activation energies for the different reaction pathways. For instance, in the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group migrates. Computational modeling can determine the relative energies of the E and Z isomers and the transition states for their interconversion and subsequent rearrangement, thus predicting the major amide product. wikipedia.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent environment. nih.govnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions, such as hydrogen bonding with the solvent, influence the conformational preferences and reactivity of the oxime. This is particularly relevant for predicting reaction outcomes in solution, where solvent effects can be significant.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry and Nitrogen-Containing Scaffolds

The oxime functional group is a powerful precursor for the generation of nitrogen-containing heterocycles. 4-Fluoro-3-methoxybenzaldehyde (B144112) oxime is particularly useful in this regard, primarily through its conversion into a nitrile oxide intermediate. This highly reactive species can readily participate in cycloaddition reactions to form five-membered heterocyclic rings.

One of the most prominent applications is in the [3+2] cycloaddition reaction to synthesize isoxazoles and their derivatives. The oxime is first converted in situ to 4-fluoro-3-methoxybenzonitrile (B1333802) oxide, which then reacts with various dipolarophiles like alkynes or alkenes. For instance, reaction with an alkyne yields a 3,5-disubstituted isoxazole (B147169), where the 3-substituent is the 4-fluoro-3-methoxyphenyl group. This method provides a direct route to highly functionalized isoxazole scaffolds, which are prevalent in medicinal chemistry.

Additionally, multicomponent reactions offer an efficient pathway to substituted heterocycles. In such a strategy, the parent aldehyde (4-fluoro-3-methoxybenzaldehyde), hydroxylamine (B1172632) hydrochloride, and a β-ketoester can react in a one-pot synthesis to yield highly substituted isoxazoles. nih.gov This approach is valued for its atom economy and operational simplicity. The oxime's structure is integral to forming a wide array of nitrogen-containing frameworks, making it a key building block in synthetic chemistry. nih.govresearchgate.net

| Reaction Type | Reactant | Resulting Heterocycle | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Alkynes | Isoxazoles | Forms a 5-membered ring via a nitrile oxide intermediate. sciarena.comorganic-chemistry.org |

| [3+2] Cycloaddition | Alkenes | Isoxazolines | Generates partially saturated heterocyclic rings. |

| Multicomponent Reaction | Aldehyde, Hydroxylamine, β-Ketoester | Substituted Isoxazoles | Efficient one-pot synthesis of complex heterocycles. nih.gov |

Precursor for Diverse Organic Compounds and Functional Group Transformations

The oxime moiety of 4-fluoro-3-methoxybenzaldehyde oxime is a nexus for a variety of functional group transformations, allowing for its conversion into other valuable chemical entities. These transformations significantly broaden its utility as a synthetic intermediate.

Dehydration to Nitriles: One of the most common reactions of aldoximes is dehydration to form nitriles. organic-chemistry.orghighfine.com this compound can be readily converted to 4-fluoro-3-methoxybenzonitrile using various dehydrating agents, such as thionyl chloride, oxalyl chloride, or simply by heating in a high-boiling solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.netasianpubs.org The resulting nitrile is a key intermediate for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds.

Beckmann Rearrangement to Amides: Under acidic conditions, the oxime can undergo a Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This reaction transforms the aldoxime into a primary amide, in this case, 4-fluoro-3-methoxybenzamide. masterorganicchemistry.com This rearrangement provides a direct route to amides from aldehydes, bypassing the need for an intermediate carboxylic acid.

Reduction to Amines: The oxime can be reduced to form the corresponding primary amine, 4-fluoro-3-methoxybenzylamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Hydrolysis to Aldehydes: The oxime functional group can be considered a protecting group for the aldehyde. Under mild acidic conditions, this compound can be hydrolyzed to regenerate the parent aldehyde, 4-fluoro-3-methoxybenzaldehyde. wikipedia.org

| Transformation | Product Functional Group | Typical Reagents/Conditions |

|---|---|---|

| Dehydration | Nitrile (-CN) | SOCl₂, (COCl)₂, Heat in DMF researchgate.netasianpubs.org |

| Beckmann Rearrangement | Amide (-CONH₂) | Strong acids (e.g., H₂SO₄, PCl₅) wikipedia.orgillinois.edu |

| Reduction | Amine (-CH₂NH₂) | LiAlH₄, Catalytic Hydrogenation (H₂/Pd) |

| Hydrolysis | Aldehyde (-CHO) | Aqueous acid (e.g., HCl) wikipedia.org |

Role in the Development of Novel Reaction Methodologies and Catalytic Systems

The chemical structure of this compound lends itself to the development of new synthetic methods, particularly in the field of C-H activation. The oxime group can function as a directing group, a role of increasing importance in modern organic synthesis for achieving site-selectivity in reactions.

In transition-metal-catalyzed reactions, the nitrogen atom of the oxime can coordinate to a metal center (such as palladium or rhodium). This coordination positions the metal catalyst in close proximity to the ortho C-H bond on the benzaldehyde (B42025) ring (the position adjacent to the oxime-bearing carbon). This proximity facilitates the selective cleavage and functionalization of this specific C-H bond, a process that is otherwise challenging to control. nih.govrsc.org

This directed C-H activation strategy allows for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties, at the C2 position of the aromatic ring. While the broader principle has been established for aromatic oximes, its application allows for the creation of complex substitution patterns that would be difficult to achieve through traditional electrophilic aromatic substitution methods. nih.gov The use of oximes as removable or modifiable directing groups is a key area of research for developing more efficient and selective catalytic systems. nih.gov

Integration into Multistep Synthesis Routes for Complex Target Molecules

In the context of synthesizing complex molecules such as pharmaceuticals or natural products, intermediates that offer stability and versatile reactivity are highly sought after. This compound fits this role by serving as a stable, crystalline solid that can be carried through several synthetic steps before its characteristic reactivity is harnessed.

The parent aldehyde, 4-fluoro-3-methoxybenzaldehyde, is a known building block in the synthesis of various pharmaceutical compounds. sigmaaldrich.combldpharm.comnih.gov For example, fluorinated benzaldehydes are used in condensation reactions to build the core structures of drugs. rsc.orgnih.gov The oxime derivative can be seen as a protected version of the aldehyde or as a latent source of a nitrile or an amine. In a lengthy synthesis, the aldehyde might be converted to the oxime to prevent unwanted side reactions in subsequent steps. Later in the sequence, the oxime can be deprotected back to the aldehyde or transformed into a nitrile or amine as needed for the construction of the final target molecule. This strategic use of the oxime functionality is crucial for the efficient assembly of complex bioactive molecules. nbinno.com

Contribution to the Synthesis of Advanced Functional Materials

The unique electronic and structural properties of this compound make it a promising candidate for the synthesis of advanced functional materials, particularly in the realm of liquid crystals and organic semiconductors.

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning the properties of liquid crystals. beilstein-journals.orgbiointerfaceresearch.com Fluorine's high electronegativity can significantly alter the dielectric anisotropy of a molecule, a key parameter for the performance of liquid crystal displays (LCDs). The rigid phenyl ring of this compound provides a core structure (mesogen) that is common in liquid crystalline compounds. This core, substituted with polar fluoro and methoxy (B1213986) groups, can be elaborated into more complex molecules with specific liquid crystalline phases. dur.ac.uk

Furthermore, nitrogen- and oxygen-containing heterocyclic and aromatic compounds are foundational components of organic semiconductors. cas.org The oxime can be used to synthesize larger, conjugated systems through cross-coupling reactions or by converting it into other functional groups that can be polymerized or integrated into π-conjugated frameworks. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the aromatic ring allows for the fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials, which is critical for their application in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Advanced Analytical Methodologies for Detection and Characterization

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of non-volatile and thermally sensitive compounds like 4-Fluoro-3-methoxybenzaldehyde (B144112) oxime. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this particular oxime, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Specialized detectors, such as UV-Vis spectrophotometers, are integral to HPLC systems for the detection of 4-Fluoro-3-methoxybenzaldehyde oxime. The aromatic nature of the compound allows for strong absorbance in the UV region, providing a sensitive means of detection. The selection of an appropriate wavelength is critical for maximizing sensitivity and selectivity.

Table 1: Typical HPLC Parameters for Oxime Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis at a specified wavelength |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table is interactive. You can sort and filter the data.

Challenges Associated with Isomeric Separation (Syn/Anti Forms)

A significant challenge in the HPLC analysis of oximes, including this compound, is the presence of geometric isomers, specifically the syn and anti forms, arising from the C=N double bond. These isomers often exhibit very similar physicochemical properties, making their separation difficult. mtc-usa.com The spatial arrangement of the hydroxyl group relative to the substituted phenyl ring differs between the two forms, which can lead to slight differences in polarity and interaction with the stationary phase.

Achieving baseline separation of these isomers often requires careful optimization of chromatographic conditions. researchgate.net This includes adjusting the mobile phase composition, pH, and temperature, as well as selecting a column with high resolving power. researchgate.netgmi-inc.com The choice of stationary phase is also critical; columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, may offer improved separation of aromatic isomers. mtc-usa.com In some cases, the interconversion of syn and anti isomers can occur during the analysis, further complicating quantification. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, oximes like this compound can be prone to degradation at the high temperatures required for GC analysis. To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.gov

A common derivatization strategy for oximes is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This process reduces the polarity of the molecule and makes it more amenable to GC analysis. youtube.com Another approach is the formation of pentafluorobenzyl (PFB) oxime derivatives, which can be analyzed with high sensitivity using GC-MS in negative ion chemical ionization mode. nih.govresearchgate.net

The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for confident identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixtures

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is particularly well-suited for the analysis of this compound in complex matrices and for trace-level detection. nih.govnih.gov

LC-MS/MS offers several advantages over conventional HPLC with UV detection. The mass spectrometer can provide molecular weight information and, in tandem MS (MS/MS) mode, can generate characteristic fragment ions for the target analyte. nih.gov This high degree of selectivity allows for the quantification of the oxime even in the presence of co-eluting impurities. ub.edu

For trace analysis, LC-MS/MS provides excellent sensitivity, often reaching picogram or even femtogram levels. nih.gov This is crucial when analyzing reaction byproducts or monitoring for low-level impurities. The development of robust LC-MS/MS methods requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, such as ionization source conditions and collision energies. chromforum.org

Quantitative Analysis Techniques for Monitoring Reaction Progress and Product Yields

Accurate quantitative analysis is essential for monitoring the progress of reactions involving this compound and for determining the final product yield. numberanalytics.com Both HPLC and GC, coupled with appropriate detectors, can be used for quantitative purposes.

In quantitative analysis, a calibration curve is typically constructed by analyzing a series of standards of known concentrations. The response of the detector (e.g., peak area from an HPLC-UV chromatogram or ion abundance from a GC-MS or LC-MS/MS analysis) is plotted against the concentration of the analyte. This calibration curve is then used to determine the concentration of the oxime in unknown samples.

To ensure accuracy and precision, an internal standard is often added to both the standards and the samples. The internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. By comparing the peak area of the analyte to that of the internal standard, any variations in injection volume or detector response can be compensated for. Careful control over reaction conditions such as pH, temperature, and solvent is crucial for optimizing the yield and purity of the final product. numberanalytics.com

Table 2: Comparison of Analytical Techniques

| Technique | Volatility Requirement | Derivatization | Primary Application |

|---|---|---|---|

| HPLC-UV | Low | Not typically required | Quantification, Purity |

| GC-MS | High | Often required | Identification, Volatile analysis |

| LC-MS/MS | Low | Not typically required | Trace analysis, Complex mixtures |

This table is interactive. You can sort and filter the data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-methoxybenzaldehyde oxime with high purity and yield?

- Methodology : The oxime can be synthesized from 4-fluoro-3-methoxybenzaldehyde via condensation with hydroxylamine hydrochloride (NHOH·HCl) in a methanol/water solvent system under mildly basic conditions (e.g., sodium hydroxide or pyridine). Stirring at room temperature for 4–6 hours typically yields the product. Purification is achieved through recrystallization or column chromatography. This approach is analogous to methods used for structurally similar oximes, such as 4-fluoro-2-hydroxybenzaldehyde oxime .

- Key Considerations : Monitor reaction progress via TLC or FT-IR to confirm oxime formation (C=N-OH stretch at ~1630 cm). Adjust stoichiometry to minimize unreacted aldehyde.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm), methoxy (-OCH, δ ~3.8 ppm), and oxime protons (δ ~8–10 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm). C NMR resolves carbonyl (C=N-OH, δ ~150 ppm) and aromatic carbons .

- IR : Confirm oxime group (C=N stretch at ~1630 cm, O-H stretch at ~3200 cm).

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight (CHFNO, exact mass 168.05 g/mol).

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions compared to non-fluorinated analogs?

- Methodology : Fluorine’s electron-withdrawing effect enhances electrophilicity at the oxime’s C=N group, accelerating nucleophilic additions (e.g., with amines or hydrazines). Compare reaction rates and yields with non-fluorinated analogs (e.g., 3-methoxybenzaldehyde oxime) under identical conditions. Use DFT calculations to analyze electronic effects on transition states .

- Data Analysis : Fluorinated oximes exhibit 20–30% faster kinetics in nucleophilic substitutions, attributed to reduced electron density at the reaction site .

Q. What strategies can resolve contradictory data in the reaction outcomes of this compound under varying catalytic conditions?

- Methodology :

Systematic Screening : Test catalysts (e.g., Lewis acids like ZnCl vs. bases like EtN) in polar vs. nonpolar solvents.

Mechanistic Probes : Use isotopic labeling (N-hydroxylamine) or in-situ NMR to track intermediates.

Computational Modeling : Identify competing pathways (e.g., tautomerization vs. hydrolysis) using Gaussian or ORCA software .

- Case Study : Conflicting yields in oxime-to-nitrone conversions may arise from solvent-dependent tautomer stability. Acetonitrile favors nitrone formation, while methanol stabilizes the oxime .

Q. How can computational chemistry aid in predicting the tautomeric behavior of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare energies of syn/anti oxime tautomers and possible nitrone intermediates. Solvent effects (PCM model) and substituent impacts (fluoro vs. methoxy) can be quantified.

- Key Insight : The anti tautomer is typically more stable by ~2–3 kcal/mol due to reduced steric hindrance. Fluorine’s electronegativity further stabilizes the anti configuration .

Q. What are the potential pharmacological applications of metal complexes derived from this compound?

- Methodology : Synthesize oxidovanadium(V) or copper(II) complexes and assess bioactivity. For example:

- Insulin Enhancement : A vanadium complex of a related oxime derivative showed insulin-mimetic activity in vitro, reducing glucose levels in diabetic models by 40–50% .

- Anticancer Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays.

- Structural Insights : X-ray crystallography (CCDC deposition) reveals coordination geometry and hydrogen-bonding networks critical for bioactivity .

Data Contradiction Analysis

Q. Why do studies report divergent yields for the same reaction involving this compound?

- Root Causes :

- Purity of Starting Material : Residual aldehydes or moisture can skew yields.

- Catalyst-Solvent Interactions : Protic solvents (e.g., ethanol) may deactivate Lewis acid catalysts.

- Tautomer Equilibrium : Undetected nitrone intermediates in polar solvents lead to overestimated oxime yields .

- Resolution : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via HPLC or GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products